2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid 2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227482
InChI: InChI=1S/C11H14O5/c1-7-4-8(14-2)11(9(5-7)15-3)16-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H14O5
Molecular Weight: 226.23 g/mol

2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid

CAS No.:

Cat. No.: VC18227482

Molecular Formula: C11H14O5

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid -

Specification

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
IUPAC Name 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid
Standard InChI InChI=1S/C11H14O5/c1-7-4-8(14-2)11(9(5-7)15-3)16-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Standard InChI Key TUSCUANOBOEMDP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)OC)OCC(=O)O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a central benzene ring substituted with two methoxy groups at the 2- and 6-positions, a methyl group at the 4-position, and an acetic acid moiety linked via an ether oxygen at the 1-position. This arrangement confers unique electronic and steric properties, influencing its reactivity and intermolecular interactions. The IUPAC name, 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid, precisely reflects this substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H14O5\text{C}_{11}\text{H}_{14}\text{O}_{5}
Molecular Weight226.23 g/mol
InChIKeyTUSCUANOBOEMDP-UHFFFAOYSA-N
SMILESCOC1=CC(=CC(=C1OC)CC(=O)O)C
Purity98%

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in the provided sources, analogs such as 2-(2,6-dimethoxyphenyl)acetic acid and 2-(3-(2,6-dimethylbenzyloxy)-4-methylphenyl)acetic acid suggest characteristic peaks. For instance:

  • 1H^1\text{H}-NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.2 ppm, and acetic acid protons at δ 2.5–3.0 ppm .

  • IR: Strong absorption bands near 1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O ether) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid likely involves:

  • Etherification: Reaction of 2,6-dimethoxy-4-methylphenol with chloroacetic acid under basic conditions (e.g., K2_2CO3_3) to form the ether linkage .

  • Purification: Crystallization or chromatography to achieve 98% purity .

Table 2: Comparative Analysis of Analogous Syntheses

CompoundYieldKey ReagentsReference
2-(2,6-Dimethoxyphenyl)acetic acid72%Chloroacetic acid, KOH
2-(3-(2,6-Dimethylbenzyloxy)phenyl)acetic acid65%Benzyl bromide, NaH

Industrial Status

CymitQuimica discontinued the compound due to limited demand, though analogs remain available . Challenges in large-scale production include the cost of methoxy-substituted precursors and the need for anhydrous reaction conditions.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar carboxylic acid group and hydrophobic aromatic rings:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) and partially soluble in water at acidic pH .

  • Stability: Susceptible to hydrolysis under strong acidic or basic conditions due to the ester-like ether linkage .

Thermodynamic Parameters

While experimental data are sparse, computational estimates using group contribution methods suggest:

  • LogP: ~1.5–2.0 (indicating moderate lipophilicity) .

  • pKa: ~4.2 (carboxylic acid group) .

Applications and Research Significance

Pharmaceutical Intermediates

Phenoxyacetic acid derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides . For example:

  • Anti-inflammatory Agents: Structural analogs inhibit cyclooxygenase (COX) enzymes .

  • Plant Growth Regulators: Modulate auxin-like activity in agrochemicals .

Recent Studies

  • Structure-Activity Relationships (SAR): Methoxy and methyl groups enhance metabolic stability in vivo compared to unsubstituted analogs .

  • Drug Delivery: Ester prodrugs of similar compounds show improved bioavailability .

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